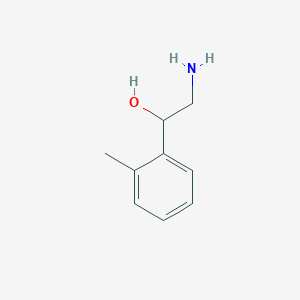

2-Amino-1-(2-methylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-(2-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of ethanolamine, featuring an amino group and a hydroxyl group attached to a benzene ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-1-(2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-(2-methylphenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs in methanol at room temperature under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-1-(2-methylphenyl)ethanol serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been investigated for its potential use in developing anti-obesity and anti-diabetic agents. Compounds derived from this amino alcohol have shown selective action on specific receptors with minimal side effects, making them promising candidates for therapeutic applications .

Case Study: Anti-Diabetic Agents

Research has highlighted the effectiveness of compounds synthesized from this compound in modulating glucose metabolism. These derivatives act on the p3-15 receptor, which is crucial for insulin signaling pathways, presenting a novel approach to diabetes treatment .

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme activities and metabolic pathways. Its ability to act as an enzyme inhibitor allows researchers to investigate various biochemical processes.

Case Study: Enzyme Inhibition

Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, thus providing insights into their roles and mechanisms in cellular functions. This is particularly relevant in cancer research, where enzyme inhibition can lead to apoptosis in cancer cells .

Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, facilitating the development of new materials and compounds with specific properties.

Table: Synthetic Applications of this compound

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-diabetic agents | (R,R)-1-phenyl-2-aminoethanol |

| Biochemical Research | Enzyme inhibition studies | Various enzyme inhibitors |

| Organic Synthesis | Building block for complex organic molecules | Pharmaceuticals |

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes. It is involved in the production of specialty chemicals and materials, which find applications in fields such as agrochemicals and polymer science.

Production of Specialty Chemicals

The compound's versatility allows it to be used as a precursor for synthesizing specialty chemicals that are essential in manufacturing processes.

Polymer Science

In polymer chemistry, derivatives of this compound are employed to enhance the properties of polymers, such as improving flexibility and thermal stability.

Mecanismo De Acción

The mechanism by which 2-Amino-1-(2-methylphenyl)ethanol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

2-Aminoethanol: A simpler analog with similar functional groups but lacking the aromatic ring.

2-Amino-4-methylphenol: Another aromatic compound with an amino group and a hydroxyl group, but differing in the position of the substituents.

Uniqueness: 2-Amino-1-(2-methylphenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group on an aromatic ring with a methyl substituent. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

2-Amino-1-(2-methylphenyl)ethanol, also known as 2-amino-1-(o-tolyl)ethanol, is an organic compound with significant implications in medicinal chemistry and biological research. Its structure features an amino group attached to a carbon chain that is further bonded to a 2-methylphenyl group, making it a derivative of phenylalanine. The compound is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Structure : The compound consists of an amino group (-NH₂) linked to a carbon chain that connects to a methyl-substituted phenyl ring.

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of bioactive molecules. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking substrate access and inhibiting catalytic activity. This mechanism is crucial in developing compounds aimed at treating various conditions, including cancer and neurological disorders.

Pharmacological Applications

Research indicates that this compound derivatives exhibit several pharmacological activities:

- Antitumor Activity : Compounds derived from this structure have shown promising results in inhibiting tumor cell proliferation. For instance, derivatives have been evaluated for their antiproliferative effects on human leukemia cells, demonstrating comparable potency to established anticancer agents like dasatinib .

- Neurological Effects : The compound has been studied for its potential neuroprotective properties. Its structural similarity to neurotransmitters suggests it may influence synaptic transmission and neuronal health.

- Enzyme Inhibition : Various derivatives have been synthesized and tested for their ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression and other diseases .

Case Study 1: Anticancer Properties

A study focused on synthesizing novel derivatives of this compound revealed significant anticancer activity. The most potent derivative exhibited an IC₅₀ value comparable to that of leading anticancer drugs. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cell lines .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of structurally related compounds. It was found that certain derivatives could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-1-(3-methylphenyl)ethanol | Ortho-Methyl Substituted | Moderate Anticancer Activity |

| 2-Amino-1-(4-methylphenyl)ethanol | Para-Methyl Substituted | Low Anticancer Activity |

| 2-Amino-1-phenylethanol | Non-Methylated Phenyl Derivative | Limited Biological Activity |

The presence of the methyl group at the ortho position in this compound significantly influences its chemical reactivity and biological activity compared to its isomers.

Propiedades

IUPAC Name |

2-amino-1-(2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDCJURGLKNBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.